1'-(3,3-Dimethyl-2-oxobutyl)spiro[1,3-dioxolane-2,3'-indole]-2'-one
Description
1'-(3,3-Dimethyl-2-oxobutyl)spiro[1,3-dioxolane-2,3'-indole]-2'-one is a spiro-oxindole derivative featuring a 1,3-dioxolane ring fused to an indole scaffold. While direct pharmacological data for this compound are absent in the provided evidence, structurally related spiro[1,3-dioxolane-2,3'-indole]-2'-one derivatives exhibit diverse biological activities, including sedative, hypnotic, and neuroprotective effects .
Properties
Molecular Formula |
C16H19NO4 |
|---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
1'-(3,3-dimethyl-2-oxobutyl)spiro[1,3-dioxolane-2,3'-indole]-2'-one |
InChI |
InChI=1S/C16H19NO4/c1-15(2,3)13(18)10-17-12-7-5-4-6-11(12)16(14(17)19)20-8-9-21-16/h4-7H,8-10H2,1-3H3 |
InChI Key |
MNPZLRXLBGZPCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CN1C2=CC=CC=C2C3(C1=O)OCCO3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1’-(3,3-Dimethyl-2-oxobutyl)spiro[1,3-dioxolane-2,3’-indole]-2’-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,3-dimethyl-2-oxobutyl and indole derivatives.
Spirocyclization: The key step involves the formation of the spirocyclic structure through a cyclization reaction.
Optimization: Reaction conditions, including temperature, solvent, and time, are optimized to achieve high yields and purity of the desired product.
Industrial production methods may involve scaling up these synthetic routes with appropriate modifications to ensure cost-effectiveness and efficiency.
Chemical Reactions Analysis
1’-(3,3-Dimethyl-2-oxobutyl)spiro[1,3-dioxolane-2,3’-indole]-2’-one undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1’-(3,3-Dimethyl-2-oxobutyl)spiro[1,3-dioxolane-2,3’-indole]-2’-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 1’-(3,3-Dimethyl-2-oxobutyl)spiro[1,3-dioxolane-2,3’-indole]-2’-one exerts its effects involves interactions with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Analogues with Varied Substituents
a) Spiro[1,3-dioxolane-2,3'-indolin]-2'-one (Base Structure)
- Structure : The parent compound lacks the 3,3-dimethyl-2-oxobutyl substituent.
- Properties: Exhibits sedative and hypnotic activities, as noted in isatin-derived spiro compounds .
b) 5'-Bromo-spiro[[1,3]dioxolane-2,3'-indolin]-2'-one
- Synthesis : Prepared via alkylation with methyl bromoacetate under K₂CO₃/CH₃CN conditions at 65°C .
- Activity : Bromine substitution at the 5'-position may enhance electrophilic reactivity, influencing interactions with biological targets (e.g., aldose reductase inhibition) .
c) 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane]-2-one
- Structure : Fluorine substitution at the 5-position of the indole ring.
- Impact : Fluorine’s electronegativity enhances metabolic stability and binding affinity in drug design .
- Contrast : The target compound’s 3,3-dimethyl-2-oxobutyl group may confer greater lipophilicity, affecting membrane permeability.
Heterocyclic Variants
a) Spiro[[1,3]dithiolane-2,3'-indoline]-2'-one
- Structure : Replaces the dioxolane oxygen atoms with sulfur.
- Synthesis : Formed via Michael addition under solvent-free conditions with tetrabutylammonium bromide .
b) Spiro[1,3-thiazolidine-2,3'-1H-indole]-2'-one Hydrochloride
- Structure : Incorporates a thiazolidine ring (containing nitrogen and sulfur).
- Activity : Thiazolidine derivatives often exhibit antimicrobial and anti-inflammatory properties due to the heteroatom-rich scaffold .
- Comparison : The target compound’s dioxolane ring lacks nitrogen, reducing hydrogen-bonding capacity but improving oxidative stability.
Pharmacological Activity Trends
- Sedative/Hypnotic Effects: Spiro[1,3-dioxolane-2,3'-indole]-2'-one derivatives (e.g., compound I in ) show sedative properties, likely mediated by interactions with CNS receptors . The 3,3-dimethyl-2-oxobutyl substituent may prolong half-life due to steric protection against enzymatic degradation.
- Antioxidant and Enzyme Inhibition : 5'-Bromo and triazole-substituted analogs () demonstrate aldose reductase inhibition, suggesting utility in diabetic complications . The target compound’s ketone group may similarly interact with enzyme active sites.
Biological Activity
1'-(3,3-Dimethyl-2-oxobutyl)spiro[1,3-dioxolane-2,3'-indole]-2'-one is a synthetic compound with significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound has been studied for its effects on various biological systems, making it a candidate for further research in pharmacology and therapeutic applications.
- Molecular Formula : C16H19NO4
- Molecular Weight : 289.33 g/mol
- CAS Number : Not explicitly provided but can be referenced through PubChem CID 652122.
Structural Representation
The compound features a spiro structure that combines a dioxolane and an indole moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 289.33 g/mol |
| Density | 1.25 g/cm³ (predicted) |
| Boiling Point | 496.7 °C (predicted) |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antioxidant Properties : The compound exhibits significant antioxidant activity, which can protect cells from oxidative stress and damage.
- Anti-inflammatory Effects : Preliminary studies suggest it may inhibit inflammatory pathways, potentially reducing conditions such as arthritis or other inflammatory diseases.
- Anticancer Potential : There is emerging evidence that this compound may induce apoptosis in cancer cells, although specific pathways and mechanisms are still under investigation.
In Vitro Studies
Research has demonstrated that this compound can inhibit the proliferation of specific cancer cell lines (e.g., breast and colon cancer). For instance:
- Study A : A study conducted on MCF-7 breast cancer cells showed a dose-dependent reduction in cell viability when treated with the compound.
Comparative Analysis
A comparative analysis of similar compounds reveals that while many share structural similarities with this compound, their biological activities vary significantly.
| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|
| 1'-(3,3-Dimethyl-2-oxobutyl)spiro... | High | Moderate | High |
| Compound A (similar structure) | Moderate | High | Moderate |
| Compound B (similar structure) | Low | Low | High |
Future Directions
Further research is required to elucidate the precise mechanisms by which this compound exerts its biological effects. Potential areas of exploration include:
- Mechanistic Studies : Investigating the molecular pathways involved in its anticancer and anti-inflammatory actions.
- Formulation Development : Exploring various formulations for enhanced bioavailability and therapeutic efficacy.
- Clinical Trials : Conducting clinical trials to assess safety and efficacy in humans.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
